molecular formula C13H23NO6 B558377 Boc-Asp(OtBu)-OH CAS No. 1676-90-0

Boc-Asp(OtBu)-OH

Cat. No. B558377
CAS RN: 1676-90-0
M. Wt: 289,33 g/mole
InChI Key: PHJDCONJXLIIPW-QMMMGPOBSA-N
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Description

“Boc-Asp(OtBu)-OH” is an aspartic acid derivative . It is also known as "N-α-t.-Boc-L-aspartic acid β-t.-butyl ester" . The CAS number is 34582-32-6 .


Synthesis Analysis

“Boc-Asp(OtBu)-OH” is used as a building block for the synthesis of side-chain modified aspartic acid derivatives . A titanium tetrachloride-based methodology has been reported for the synthesis of dipeptides, which could potentially involve "Boc-Asp(OtBu)-OH" .


Molecular Structure Analysis

The molecular formula of “Boc-Asp(OtBu)-OH” is C₁₃H₂₃NO₆ . Its molar mass is 289.32 g/mol .


Physical And Chemical Properties Analysis

“Boc-Asp(OtBu)-OH” has a density of 1.1±0.1 g/cm³, a boiling point of 432.6±40.0 °C at 760 mmHg, and a flash point of 215.4±27.3 °C . It has 7 H bond acceptors, 2 H bond donors, 8 freely rotating bonds, and a polar surface area of 102 Ų .

Scientific Research Applications

  • Peptide Synthesis : Boc-Asp(OtBu)-OH is frequently used in the synthesis of peptides, as demonstrated in the synthesis of a partially protected heptapeptide corresponding to bovine pancreatic ribonuclease (Hoogerhout, Schattenkerk, & Kerling, 2010).

  • Self-Assembled Structures : This compound contributes to the self-assembled structures of modified amino acids, potentially useful in material chemistry and biomedical applications (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

  • Radiolabeling and Biological Activity : In studies of peptides' effects on oogenesis, Boc-Asp(OtBu)-OH has been used for synthesizing peptides and their analogues, further exploring their biological activities (Hlaváček, Bennettová, Barth, & Tykva, 2009).

  • Cardioprotective Agent : It has been a component in the synthesis of a novel tetrapeptide derivative that exhibits cardioprotective properties (Manikandan et al., 2002).

  • Microwave-Assisted Solid-Phase Synthesis : Utilized in the efficient microwave-assisted solid-phase synthesis of cyclic RGD peptides, which are potent antagonists for the αvβ3 integrin receptor (Yamada et al., 2012).

  • Inhibitor of Multidrug Resistance P-glycoprotein : It's an integral part of compounds designed to inhibit drug efflux through P-glycoprotein, a major player in multidrug resistance (Arnaud et al., 2010).

  • Antifungal Agents : Boc-Asp(OtBu)-OH is used in the synthesis of antifungal substances and their derivatives (Ohwada et al., 1994).

  • Peptide Derivatives for Anti-inflammatory Activities : In studies related to arthritis, this compound has been used in the synthesis of peptide derivatives showing anti-inflammatory activities (Kumar et al., 2004).

Safety And Hazards

“Boc-Asp(OtBu)-OH” is classified as highly hazardous to water . For more detailed safety information, please refer to the material safety data sheet (MSDS) provided by the manufacturer .

Future Directions

Amino acids and amino acid derivatives like “Boc-Asp(OtBu)-OH” have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . This suggests potential future directions in the fields of nutrition and exercise physiology.

properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJDCONJXLIIPW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426683
Record name Boc-Asp(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Asp(OtBu)-OH

CAS RN

1676-90-0
Record name Boc-Asp(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-4-tert-butoxy-2-(tert-butoxycarbonylamino)-4-oxo-butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
ME Taub, BA Moss, B Steffansen, S Frokjaer - International journal of …, 1997 - Elsevier
The oligopeptide transporter, which is responsible for the absorption of various di/tripeptides and several peptidomimetic drugs across the intestinal epithelia, is expressed in mature …
Number of citations: 23 www.sciencedirect.com
RE Thompson, B Chan, L Radom… - Angewandte …, 2013 - Wiley Online Library
Native chemical ligation is an extremely powerful method for the convergent assembly of proteins from smaller peptide fragments.[1] The methodology has been employed in the …
Number of citations: 141 onlinelibrary.wiley.com
S De Luca, G Morelli - Journal of Peptide Science: An Official …, 2004 - Wiley Online Library
Synthesis and characterization of a sulfated and a nonâ•’sulfated cyclic CCK8 analogue functionalized with a chelating grou Page 1 Journal of Peptide Science J. Peptide Sci. 10: 265–…
Number of citations: 13 onlinelibrary.wiley.com
F Rossi, M Zatti - Experientia, 1964 - Springer
Gli autori dimostrano che l'aumento della respirazione dei leucociti durante la fagocitosi non è dovuto a fuoriuscita di una NADH-ossidasi dai granuli, ma alla maggiore attività NADH e …
Number of citations: 246 link.springer.com
EK Fansa, NJ O'Reilly, S Ismail, A Wittinghofer - EMBO reports, 2015 - embopress.org
Lee and Seo propose in their article [1] that RPGR binds to PDE6d not with the N-terminal RCC1-like propeller domain but solely with the C-terminus. They show, using an …
Number of citations: 18 www.embopress.org
N Wehofsky, C Wespe, V Cerovsky, A Pech… - …, 2008 - Wiley Online Library
Herein we present the first report on protease‐catalysed ligation of cleavage‐sensitive peptide and protein fragments in ionic‐liquid‐containing solvent systems. By applying the newly …
Y Shin, KA Winans, BJ Backes, SBH Kent… - Journal of the …, 1999 - ACS Publications
The technique of native chemical ligation has enabled the total chemical synthesis of proteins with molecular weights far in excess of those achievable by conventional stepwise solid-…
Number of citations: 448 pubs.acs.org
S Lochner, J Einsiedel, G Schaefer, C Berens… - Bioorganic & medicinal …, 2010 - Elsevier
Bioconjugates of anhydrotetracycline and minimal activation sequences (VP1, VP2) derived from the Herpes simplex virus protein VP16 were synthesized. Different ligation strategies …
Number of citations: 1 www.sciencedirect.com
VV Kalashnikov, VV Samukov - Chemistry of Natural Compounds, 1990 - Springer
The use of α-2-cyanoethyl Boc-aspartate is proposed for the first time for the synthesis of β-esters of Boc-aspartic acid. The α-2-cyanoethyl protective group is selectively split out by …
Number of citations: 2 link.springer.com
K Kulprachakarn, YL Chen, X Kong, MC Arno… - JBIC Journal of …, 2016 - Springer
Hepcidin is a peptide hormone that regulates the homeostasis of iron metabolism. The N-terminal domain of hepcidin is conserved amongst a range of species and is capable of …
Number of citations: 32 link.springer.com

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